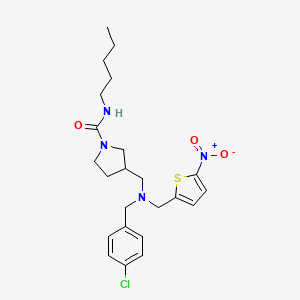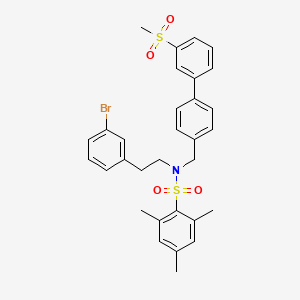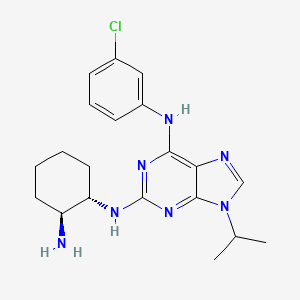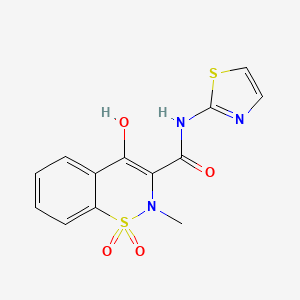
Sudoxicam
Vue d'ensemble
Description
Le Sudoxicam est un médicament anti-inflammatoire non stéroïdien (AINS) de la classe des énol-carboxamides. Il a été breveté par Pfizer pour le traitement de la thrombose. Le this compound est connu pour ses puissantes activités anti-inflammatoires, anti-œdémateuses et antipyrétiques . Il inhibe fortement l'agrégation des plaquettes de lapin, de chien et d'homme provoquée par le collagène .
Applications De Recherche Scientifique
Sudoxicam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of enol-carboxamide structures.
Biology: Investigated for its effects on platelet aggregation and inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory conditions and thrombosis.
Industry: Used in the development of new NSAIDs and related compounds.
Mécanisme D'action
- The mechanism for S3 formation likely includes epoxidation of the C4-C5-thiazole ring double bond, followed by hydrolysis and ring opening .
- In contrast, meloxicam (a related NSAID) mainly undergoes hydroxylation of its 5’-methyl group .
- Sudoxicam is orally active and has a plasma half-life of approximately 8 hours in monkeys, 13 hours in rats, and 60 hours in dogs .
Biochemical Pathways
Pharmacokinetics
Action Environment
Analyse Biochimique
Biochemical Properties
Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . This compound’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .
Cellular Effects
This compound’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of COX enzymes . This compound binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .
Temporal Effects in Laboratory Settings
This compound undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to this compound’s hepatotoxic effects .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, this compound may cause adverse effects, including potential hepatotoxicity .
Metabolic Pathways
This compound’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that this compound’s hepatotoxicity may be linked to this metabolic pathway .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le Sudoxicam peut être synthétisé par un processus en plusieurs étapes impliquant la formation de la structure énol-carboxamide. La synthèse implique généralement la réaction du 1,1-dioxyde de 4-hydroxy-2-méthyl-2H-1,2-benzothiazine-3-carboxamide avec des dérivés de thiazole dans des conditions contrôlées . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit désiré.
Méthodes de Production Industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
Le Sudoxicam subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des métabolites réactifs.
Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites moins actifs ou inactifs.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule, conduisant à la formation de différents dérivés.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants comme le NADPH et des agents réducteurs comme le glutathion. Les réactions sont généralement réalisées dans des conditions contrôlées, telles qu'un pH et une température spécifiques, pour garantir le résultat souhaité .
Principaux Produits Formés
Les principaux produits formés à partir des réactions du this compound comprennent des métabolites acylthiourée et des dérivés hydroxylés. Ces produits sont souvent étudiés pour leur activité biologique et leurs applications thérapeutiques potentielles .
Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des structures énol-carboxamide.
Biologie : Investigué pour ses effets sur l'agrégation des plaquettes et l'inflammation.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des affections inflammatoires et de la thrombose.
Industrie : Utilisé dans le développement de nouveaux AINS et de composés apparentés.
Mécanisme d'Action
Le this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), qui sont impliquées dans la synthèse des prostaglandines. En inhibant ces enzymes, le this compound réduit l'inflammation, la douleur et la fièvre. Les principales cibles moléculaires du this compound sont les enzymes COX-1 et COX-2 . Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la synthèse des prostaglandines et la réduction des médiateurs inflammatoires .
Comparaison Avec Des Composés Similaires
Composés Similaires
Méloxicam : Un autre AINS de la classe des énol-carboxamides, qui diffère du Sudoxicam par l'ajout d'un groupe méthyle sur le cycle thiazole.
Piroxicam : Un AINS structurellement apparenté possédant des propriétés anti-inflammatoires similaires.
Tenoxicam : Un autre AINS énol-carboxamide ayant un mécanisme d'action similaire.
Unicité du this compound
Le this compound est unique en raison de son inhibition puissante de l'agrégation des plaquettes et de ses caractéristiques structurales spécifiques, telles que le cycle thiazole. Sa forte hépatotoxicité, par rapport au méloxicam, est également un facteur distinctif, qui a conduit à son retrait du marché .
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHUQUJURZQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187653 | |
| Record name | Sudoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34042-85-8 | |
| Record name | Sudoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sudoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUDOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
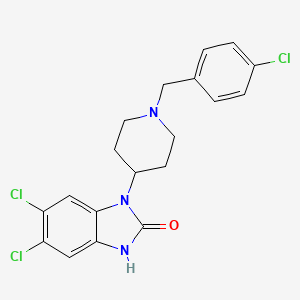
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
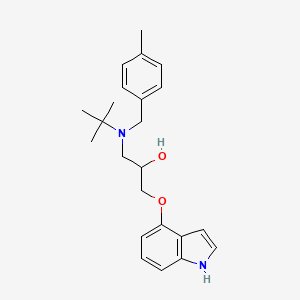
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)


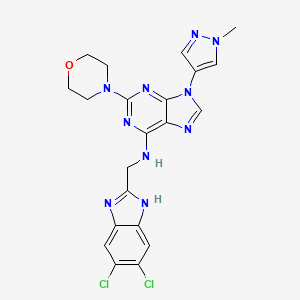
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
